molecular formula C20H14BrN3O B14923029 N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]naphthalene-1-carbohydrazide

N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]naphthalene-1-carbohydrazide

Cat. No.: B14923029
M. Wt: 392.2 g/mol
InChI Key: UAECBELJKKRFND-FSJBWODESA-N
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Description

N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-NAPHTHOHYDRAZIDE is a complex organic compound that features an indole and naphthohydrazide moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a bromine atom in the indole ring further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 1-naphthohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-NAPHTHOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole-3-carbaldehyde: A precursor in the synthesis of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-NAPHTHOHYDRAZIDE.

    1-Naphthohydrazide: Another precursor used in the synthesis.

    Indole derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-NAPHTHOHYDRAZIDE is unique due to the presence of both indole and naphthohydrazide moieties, which confer distinct chemical and biological properties. The bromine atom further enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C20H14BrN3O

Molecular Weight

392.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C20H14BrN3O/c21-15-8-9-19-18(10-15)14(11-22-19)12-23-24-20(25)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,22H,(H,24,25)/b23-12+

InChI Key

UAECBELJKKRFND-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CNC4=C3C=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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